molecular formula C6H7FN2O3S2 B2991539 2-Acetamido-4-methyl-1,3-thiazole-5-sulfonyl fluoride CAS No. 2196-68-1

2-Acetamido-4-methyl-1,3-thiazole-5-sulfonyl fluoride

Cat. No. B2991539
CAS RN: 2196-68-1
M. Wt: 238.25
InChI Key: KRHSWBLACJPEHY-UHFFFAOYSA-N
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Description

“2-Acetamido-4-methyl-1,3-thiazole-5-sulfonyl fluoride” is a chemical compound. It is also known as "2-acetamido-4-methyl-1,3-thiazole-5-sulfonyl chloride" . The molecular formula of this compound is C6H7ClN2O3S2 .


Molecular Structure Analysis

The molecular structure of “2-Acetamido-4-methyl-1,3-thiazole-5-sulfonyl fluoride” can be represented by the SMILES notation: CC(=O)NC1=NC(C)=C(S1)S(Cl)(=O)=O .


Physical And Chemical Properties Analysis

The compound appears as a white to brown crystalline powder . It has a molecular weight of 254.71 g/mol . The compound has a melting point range of 161°C to 164°C .

Safety and Hazards

This compound is considered hazardous. It can cause severe skin burns and eye damage. Contact with water liberates toxic gas . Precautions should be taken to avoid breathing dust/fume/gas/mist/vapors/spray. It is recommended to wear protective gloves/protective clothing/eye protection/face protection and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-acetamido-4-methyl-1,3-thiazole-5-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2O3S2/c1-3-5(14(7,11)12)13-6(8-3)9-4(2)10/h1-2H3,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRHSWBLACJPEHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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